molecular formula C₂₆H₅₀N₆O₁₅ B1146674 1,3-Di-HABA Kanamycin A CAS No. 927821-99-6

1,3-Di-HABA Kanamycin A

Numéro de catalogue B1146674
Numéro CAS: 927821-99-6
Poids moléculaire: 686.71
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Di-HABA Kanamycin A is a derivative of Kanamycin, which is an aminoglycoside antibiotic . It is a synthetic byproduct of Amikacin, another antibacterial compound used in the treatment of diseases and illnesses arising from gram-negative bacterium . The molecular formula of 1,3-Di-HABA Kanamycin A is C26H50N6O15 .


Synthesis Analysis

Amikacin is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) . As a result, kanamycin A and L-HABA are expected impurities in commercial amikacin samples .


Molecular Structure Analysis

The molecular weight of 1,3-Di-HABA Kanamycin A is 686.71 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The density of 1,3-Di-HABA Kanamycin A is 1.59±0.1 g/cm3 (20 °C, 760 mmHg). Its boiling point is 1136.6±65.0 °C (760 mmHg) . The melting point is not available in the search results .

Applications De Recherche Scientifique

Antibacterial Reference Standards

1,3-Di-HABA Kanamycin A: is used as a reference standard in the development and quality control of antibacterial agents . It serves as a benchmark for purity and potency assessments in pharmaceutical research, ensuring that new antibacterial formulations meet rigorous health and safety standards.

Infectious Disease Research

This compound plays a crucial role in infectious disease research, particularly in studying bacterial mechanisms and developing treatments for diseases caused by gram-negative bacteria . Its unique structure allows researchers to explore the efficacy of aminoglycoside antibiotics in various clinical isolates.

Analytical Chemistry

In analytical chemistry, 1,3-Di-HABA Kanamycin A is utilized for the calibration of analytical instruments . It helps in the validation of analytical methods, including chromatography and mass spectrometry, which are essential for identifying and quantifying bacterial contaminants.

Pharmacokinetics

The compound is instrumental in pharmacokinetic studies to understand the distribution, metabolism, and excretion of kanamycin derivatives . These studies are vital for determining the appropriate dosage and delivery methods for aminoglycoside antibiotics.

Toxicology

1,3-Di-HABA Kanamycin A: is used in toxicological evaluations to assess the safety profile of kanamycin-related drugs . It aids in identifying potential nephrotoxic and ototoxic effects, which are common concerns with aminoglycoside antibiotics.

Impurity Profiling

It is also employed in impurity profiling to detect and quantify impurities in drug substances and products . This is crucial for ensuring the safety and efficacy of pharmaceuticals, as impurities can significantly affect drug performance and patient health.

Mécanisme D'action

Target of Action

The primary target of 1,3-Di-HABA Kanamycin A, a derivative of Kanamycin A, is the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

1,3-Di-HABA Kanamycin A, like other aminoglycosides, binds irreversibly to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This interference leads to the misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Di-HABA Kanamycin A is protein synthesis. By binding to the 30S ribosomal subunit, it disrupts the normal decoding of mRNA. This disruption prevents the correct alignment of tRNA anticodons with mRNA codons, leading to the production of non-functional or toxic peptides, which ultimately inhibits bacterial growth .

Pharmacokinetics

Kanamycin a, the parent compound, is known to have very low bioavailability after oral administration . It is typically administered via injection for systemic effect . The elimination half-life is approximately 2 hours and 30 minutes, and it is excreted in the urine as an unchanged drug .

Result of Action

The result of 1,3-Di-HABA Kanamycin A’s action is the inhibition of protein synthesis, leading to the death of the bacterium . This makes it an effective antibiotic for treating severe bacterial infections .

Propriétés

IUPAC Name

(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNATBKIPCIZAA-DCOVVSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N6O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747630
Record name (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-HABA Kanamycin A

CAS RN

927821-99-6
Record name (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.